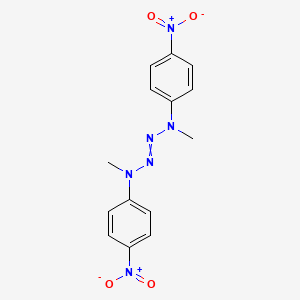
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene is a chemical compound with the molecular formula C14H14N6O4. It contains a total of 38 atoms, including 14 hydrogen atoms, 14 carbon atoms, 6 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its aromatic structure, which includes two nitro groups and two six-membered rings .
Chemical Reactions Analysis
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens can replace hydrogen atoms on the ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene can be compared with other similar compounds, such as:
1,4-Dimethyl-1,4-bis(4-aminophenyl)tetraaz-2-ene: This compound has amine groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Dimethyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene: This compound has chlorine substituents, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65842-50-4 |
|---|---|
Molecular Formula |
C14H14N6O4 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
N-methyl-N-[(N-methyl-4-nitroanilino)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C14H14N6O4/c1-17(11-3-7-13(8-4-11)19(21)22)15-16-18(2)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
InChI Key |
NZRIUEDFEMJICK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=NN(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















